REACTION_CXSMILES
|
CC([O-:5])(C)C.[K+].[Cl:7][C:8]1[CH:9]=[N:10][CH:11]=[C:12](Cl)[C:13]=1[CH2:14][O:15][CH:16]1[CH2:21][CH2:20][CH2:19][CH2:18][O:17]1>O1CCOCC1>[Cl:7][C:8]1[C:13]([CH2:14][O:15][CH:16]2[CH2:21][CH2:20][CH2:19][CH2:18][O:17]2)=[C:12]([OH:5])[CH:11]=[N:10][CH:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
1.77 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[K+]
|
Name
|
|
Quantity
|
825 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=NC=C(C1COC1OCCCC1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 3 d at 100° C. the solvent
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting title compound was used for the next reaction without purification
|
Reaction Time |
3 d |
Name
|
|
Type
|
|
Smiles
|
ClC=1C(=C(C=NC1)O)COC1OCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |